molecular formula C17H24F2N2O B5043870 1-(3,4-difluorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(3,4-difluorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No.: B5043870
M. Wt: 310.4 g/mol
InChI Key: APAXEAKJMNJJLO-UHFFFAOYSA-N
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Description

The compound “1-(3,4-difluorobenzyl)-N,N-diethyl-3-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules. The presence of the difluorobenzyl group suggests that this compound may have unique reactivity or biological activity due to the influence of the fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the difluorobenzyl group and the diethylcarboxamide group. The exact methods would depend on the specific reactivity of these groups and the conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group with two fluorine substitutions, and a carboxamide group with two ethyl substitutions. The exact three-dimensional structure would depend on the specific arrangement of these groups around the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms on the benzyl group, as fluorine is highly electronegative and can significantly affect the electronic properties of the molecule. The piperidine ring and the carboxamide group may also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and affect its solubility in different solvents. The piperidine ring and the carboxamide group could also influence properties like boiling point, melting point, and acidity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many drugs that contain piperidine rings mimic bioactive molecules and interfere with their function, but without more specific information, it’s difficult to predict the exact mechanism of action .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-15(18)16(19)10-13/h7-8,10,14H,3-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAXEAKJMNJJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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